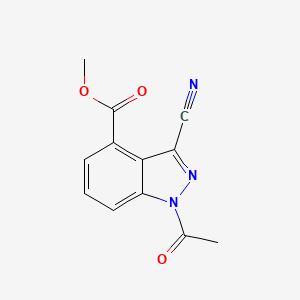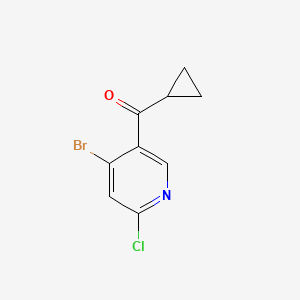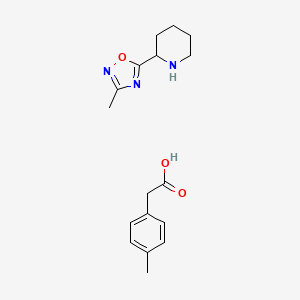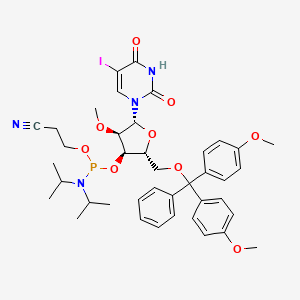
methyl (2Z)-2-azido-3-(2-methoxyphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2Z)-2-azido-3-(2-methoxyphenyl)acrylate is an organic compound characterized by the presence of an azido group and a methoxyphenyl group attached to an acrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2Z)-2-azido-3-(2-methoxyphenyl)acrylate typically involves the reaction of methyl (2Z)-2-bromo-3-(2-methoxyphenyl)acrylate with sodium azide. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of the bromine atom with the azido group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl (2Z)-2-azido-3-(2-methoxyphenyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Reduction: Hydrogen gas with palladium on carbon.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
Methyl (2Z)-2-azido-3-(2-methoxyphenyl)acrylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Potentially used in the development of new materials with unique properties.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of methyl (2Z)-2-azido-3-(2-methoxyphenyl)acrylate is primarily based on the reactivity of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. The methoxyphenyl group can also influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Methyl (2Z)-2-bromo-3-(2-methoxyphenyl)acrylate: Precursor in the synthesis of the target compound.
Methyl (2Z)-2-azido-3-phenylacrylate: Similar structure but lacks the methoxy group.
Propiedades
Fórmula molecular |
C11H11N3O3 |
|---|---|
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
methyl (Z)-2-azido-3-(2-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11N3O3/c1-16-10-6-4-3-5-8(10)7-9(13-14-12)11(15)17-2/h3-7H,1-2H3/b9-7- |
Clave InChI |
XECKYEHLURGTFJ-CLFYSBASSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C(/C(=O)OC)\N=[N+]=[N-] |
SMILES canónico |
COC1=CC=CC=C1C=C(C(=O)OC)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime](/img/structure/B13715768.png)
![5-Bromo-4-[2-chloro-5-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13715778.png)


![5-[3-Oxo-3-phenylprop-1-enyl]-2-furaldehyde](/img/structure/B13715801.png)
![3-Chloro-N-[1-(pyridin-4-yl)ethyl]-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B13715810.png)






